molecular formula C6H3ClN2O7S B13771277 Benzenesulfonic acid, 5-chloro-2,4-dinitro- CAS No. 56961-56-9

Benzenesulfonic acid, 5-chloro-2,4-dinitro-

Cat. No.: B13771277
CAS No.: 56961-56-9
M. Wt: 282.62 g/mol
InChI Key: CMKHZJCLDSYCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 5-chloro-2,4-dinitro- is an organosulfur compound with the molecular formula C6H3ClN2O7S. It is a derivative of benzenesulfonic acid, characterized by the presence of chlorine and nitro groups on the benzene ring. This compound is known for its applications in various fields, including analytical chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid, 5-chloro-2,4-dinitro- can be synthesized through the nitration and sulfonation of chlorobenzene. The process involves the following steps:

Industrial Production Methods

Industrial production of benzenesulfonic acid, 5-chloro-2,4-dinitro- typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 5-chloro-2,4-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Phosphorus pentachloride or thionyl chloride.

Major Products

Scientific Research Applications

Benzenesulfonic acid, 5-chloro-2,4-dinitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 5-chloro-2,4-dinitro- involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the sulfonic acid group can form strong ionic interactions with proteins and enzymes. These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: The parent compound without the chlorine and nitro groups.

    5-chloro-2,4-dinitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.

    2,4-dinitrobenzenesulfonic acid: Lacks the chlorine substituent.

Uniqueness

Benzenesulfonic acid, 5-chloro-2,4-dinitro- is unique due to the combination of chlorine and nitro groups, which enhance its reactivity and specificity in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

56961-56-9

Molecular Formula

C6H3ClN2O7S

Molecular Weight

282.62 g/mol

IUPAC Name

5-chloro-2,4-dinitrobenzenesulfonic acid

InChI

InChI=1S/C6H3ClN2O7S/c7-3-1-6(17(14,15)16)5(9(12)13)2-4(3)8(10)11/h1-2H,(H,14,15,16)

InChI Key

CMKHZJCLDSYCNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.